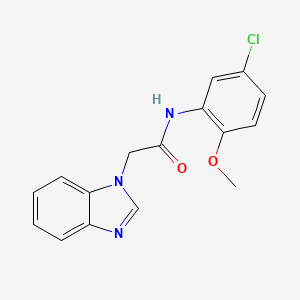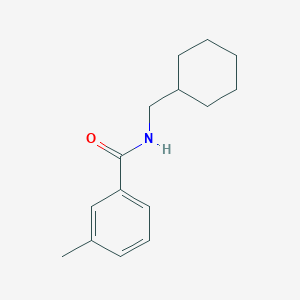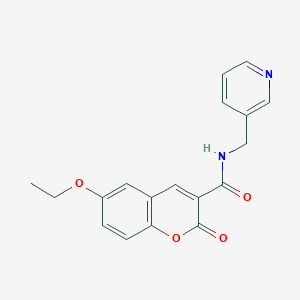
3-(2-hydroxyethyl)-6-iodo-2-(2-phenylvinyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-hydroxyethyl)-6-iodo-2-(2-phenylvinyl)-4(3H)-quinazolinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a quinazolinone derivative that exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of 3-(2-hydroxyethyl)-6-iodo-2-(2-phenylvinyl)-4(3H)-quinazolinone is not fully understood. However, studies have suggested that the compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways involved in cancer development and progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to modulate various cellular processes, including cell cycle progression, DNA damage response, and cell signaling pathways. It has also been shown to inhibit the activity of enzymes involved in inflammation and microbial growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(2-hydroxyethyl)-6-iodo-2-(2-phenylvinyl)-4(3H)-quinazolinone in lab experiments is its versatility. The compound can be easily synthesized and purified, making it suitable for a wide range of experimental applications. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that the compound can cause cytotoxicity in normal cells at high concentrations, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the research and development of 3-(2-hydroxyethyl)-6-iodo-2-(2-phenylvinyl)-4(3H)-quinazolinone. One potential direction is to further investigate the mechanism of action of the compound to gain a better understanding of its therapeutic potential. Another direction is to explore the use of the compound in combination with other drugs or therapies to enhance its efficacy and reduce potential toxicity. Additionally, future studies could focus on optimizing the synthesis method of the compound to improve its yield and purity.
Méthodes De Synthèse
The synthesis of 3-(2-hydroxyethyl)-6-iodo-2-(2-phenylvinyl)-4(3H)-quinazolinone involves the reaction of 2-phenylacetaldehyde with 2-aminobenzoic acid to produce 2-(2-phenylvinyl)quinazolin-4(3H)-one. This intermediate is then reacted with iodine and potassium iodide in the presence of sodium hydroxide to produce the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
The potential therapeutic applications of 3-(2-hydroxyethyl)-6-iodo-2-(2-phenylvinyl)-4(3H)-quinazolinone have been extensively studied in scientific research. The compound has been shown to exhibit anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to possess anti-inflammatory and anti-microbial properties. The compound has been tested in animal models for its potential use in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Propriétés
IUPAC Name |
3-(2-hydroxyethyl)-6-iodo-2-[(E)-2-phenylethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O2/c19-14-7-8-16-15(12-14)18(23)21(10-11-22)17(20-16)9-6-13-4-2-1-3-5-13/h1-9,12,22H,10-11H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGLZTVNLSGVKG-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=C(C=C(C=C3)I)C(=O)N2CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-ethylisoxazol-5-yl)methyl]-N-methyl-2,1,3-benzoxadiazole-5-carboxamide 1-oxide](/img/structure/B5308715.png)
![1-[3-(1H-imidazol-2-yl)benzoyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B5308716.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-methylglycinamide](/img/structure/B5308741.png)
![4-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5308752.png)
![2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5308755.png)
![N'-{3-[(4-ethylphenoxy)methyl]-4-methoxybenzylidene}-2-furohydrazide](/img/structure/B5308759.png)
![methyl 4-{5-[(5-imino-2-isobutyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5308765.png)



![2-(ethoxymethyl)-4-(4-propyl-1,4-diazepan-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5308784.png)
![7-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5308796.png)
![5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5308802.png)